1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione
Description
1-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is an isatin (indole-2,3-dione) derivative featuring a Mannich base substitution at the 1-position. The compound’s core structure consists of a dihydroindole scaffold with a ketone at positions 2 and 3, modified by a [(2-methylphenyl)amino]methyl group. This substitution is introduced via a Mannich reaction, a method widely employed for synthesizing analogous derivatives (e.g., 1-[(diethylamino)methyl]isatin derivatives in ). While direct spectral or biological data for this specific compound are absent in the provided evidence, structural analogs suggest characteristic NMR signals, such as a CH2 group near δ 47–48 ppm in ¹³C-NMR and aromatic carbons in the δ 116–147 ppm range, depending on substituent electronic effects.
Properties
IUPAC Name |
1-[(2-methylanilino)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-4-8-13(11)17-10-18-14-9-5-3-7-12(14)15(19)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIOLYCMIZHWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indoline-2,3-dione with o-toluidine under specific conditions. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., ethoxyethyl) increase solubility, while halogenated substituents (e.g., 4-chlorobenzyl) enhance lipophilicity.
- Steric Effects : Bulky groups like diphenylmethyl may hinder biological interactions but stabilize the crystal lattice.
Spectral Data Comparison
¹³C-NMR chemical shifts for analogous compounds highlight substituent-dependent variations:
The CH₂ group in the Mannich base linker consistently appears near δ 47–48 ppm, while aromatic carbons vary based on substituent electronic contributions.
Biological Activity
1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione, also known as 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- CAS Number : 116594-84-4
The compound belongs to a class of indole derivatives known for their interaction with various biological targets. Key points regarding its mechanism include:
- Receptor Binding : Indole derivatives exhibit high affinity for multiple receptors, influencing various biochemical pathways.
- Biological Activities : These compounds are associated with a wide range of biological activities including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase .
Anticancer Activity
Research indicates that certain isoindoline derivatives demonstrate inhibitory effects on cancer cell viability. For instance, studies have shown that compounds similar to the target compound can significantly reduce the proliferation of various cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
- Exhibited strong activity against E. coli and Staphylococcus aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Anti-inflammatory Effects
Indole derivatives have been noted for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines has been assessed in various studies, showing promising results comparable to standard anti-inflammatory drugs .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of the compound suggests that it is neutral and hydrophobic, allowing for effective membrane permeability in vivo. This characteristic enhances its bioavailability and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
